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Compound of Interest

Compound Name: GSK1362

Cat. No.: B15602327

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of
GSK1362, a synthetic ligand identified as an inverse agonist of the nuclear receptor REV-
ERBa (NR1D1). The document details its mechanism of action, presents quantitative data from
key experiments, outlines experimental protocols, and visualizes the relevant biological
pathways and workflows.

Introduction

GSK1362 (also documented as GSK3201362) is a chemical probe developed to modulate the
activity of REV-ERBa, a critical component of the circadian clock and a regulator of metabolic
and inflammatory processes. REV-ERBa functions as a constitutive transcriptional repressor,
meaning it actively represses the expression of its target genes in the absence of a ligand.
Inverse agonists of REV-ERBa, such as GSK1362, function by enhancing this inherent
repressive activity. This is achieved by altering the receptor's conformation to increase its
affinity for co-repressor proteins.

Mechanism of Action: REV-ERBa Signaling

REV-ERBa is a nuclear receptor that binds to specific DNA sequences known as REV-ERB
response elements (RORES) in the promoter regions of its target genes. Upon binding, it
recruits a co-repressor complex, which includes proteins like Nuclear Receptor Co-repressor 1
(NCoR1) and Histone Deacetylase 3 (HDAC3). This complex modifies the chromatin structure,
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leading to the transcriptional repression of target genes such as Bmall, a core clock activator,
and various genes involved in inflammation and metabolism.[1][2][3][4] GSK1362, as an
inverse agonist, stabilizes the interaction between REV-ERBa and the NCoR co-repressor

complex, thereby enhancing the repression of target gene transcription.[5]
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Figure 1: GSK1362 enhances REV-ERBa-mediated transcriptional repression.

Quantitative Data

The inverse agonist activity of GSK1362 has been quantified using a fluorescence resonance
energy transfer (FRET) assay. This assay measures the recruitment of co-modulator peptide

sequences to the REV-ERBa ligand-binding domain (LBD). As an inverse agonist, GSK1362

inhibits the interaction between REV-ERBa and peptides derived from co-repressors.
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Assay Ligand Peptide Effect IC50/EC50 Reference
Inhibition of -

FRET GSK1362 NCoR1 ] Not specified [5]
Interaction
Inhibition of N

FRET GSK1362 SMRT2 ) Not specified [6]
Interaction
Inhibition of N

FRET GSK1362 RIP140 ] Not specified [6]
Interaction

Luciferase ]

GSK1362 Bmall-Luc Repression ~1 yM [5]
Reporter

Table 1: Summary of in vitro quantitative data for GSK1362 activity on REV-ERBa.

Experimental Protocols

This assay is designed to measure the ability of a compound to modulate the interaction
between the REV-ERBa Ligand Binding Domain (LBD) and a co-repressor peptide.

e Principle: A GST-tagged REV-ERBa LBD is bound to a terbium (Tb) cryptate-labeled anti-
GST antibody (donor). A biotinylated peptide from a co-repressor (e.g., NCoR1) is bound to
streptavidin-d2 (acceptor). When the peptide interacts with the LBD, the donor and acceptor
are brought into proximity, allowing for FRET. An inverse agonist will disrupt this interaction,
leading to a decrease in the FRET signal.

o Methodology:

o Prepare a reaction mixture containing GST-REV-ERBa-LBD, Th-anti-GST antibody, biotin-
NCoR1 peptide, and streptavidin-d2 in an appropriate assay buffer.

o Dispense the mixture into microplate wells.
o Add serial dilutions of GSK1362 or control compounds to the wells.

o Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
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o Measure the FRET signal using a plate reader capable of time-resolved fluorescence, with
excitation at 340 nm and emission measured at 620 nm (donor) and 665 nm (acceptor).

o Calculate the ratio of acceptor to donor emission and plot against the compound
concentration to determine 1C50 values.
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Figure 2: Workflow for the FRET-based co-modulator recruitment assay.

This protocol details the investigation of GSK1362's effect on inflammatory gene expression in

macrophages.

e Principle: Macrophages are treated with Lipopolysaccharide (LPS), a potent inflammatory
stimulus, to induce the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6). The
effect of GSK1362 on this induction is then measured.
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o Methodology:

o Cell Culture: Culture bone marrow-derived macrophages (BMDMSs) or a macrophage cell
line (e.g., RAW 264.7) in appropriate media.

o Treatment: Pre-treat the cells with desired concentrations of GSK1362 or vehicle (e.g.,
DMSO) for a specified time (e.g., 1 hour).

o Stimulation: Add LPS (e.g., 100 ng/mL) to the cell cultures to induce an inflammatory
response.[7]

o Incubation: Incubate the cells for a period sufficient for gene expression changes (e.g., 4-
24 hours).

o Harvesting:

» For gene expression analysis: Harvest the cells, extract total RNA, and perform
guantitative real-time PCR (gRT-PCR) for target genes (e.g., II-6, Tnf).

» For protein analysis: Collect the cell culture supernatant to measure secreted cytokine
levels using an ELISA kit.[8]

This assay measures the transcriptional repressive activity of REV-ERBa on one of its key
target genes, Bmall.

e Principle: Cells are co-transfected with a plasmid expressing REV-ERBa and a reporter
plasmid where the luciferase gene is under the control of the Bmall promoter. Activation of
REV-ERBa by an inverse agonist will lead to repression of the Bmall promoter and a
decrease in luciferase activity.

e Methodology:

o Cell Line: Use a suitable cell line, such as HEK293 cells.

o Transfection: Co-transfect the cells with an expression vector for HA-tagged REV-ERBa
and the Bmall-Luc reporter construct. A control plasmid (e.g., Renilla luciferase) can be
included for normalization.
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o Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with various
concentrations of GSK1362.

o Lysis and Measurement: After treatment (e.g., 24 hours), lyse the cells and measure the
firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay Kit.

o Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the
normalized activity against the GSK1362 concentration to determine the extent of
transcriptional repression.[5]

Key Findings and Logical Relationships

Studies have shown that GSK1362 exhibits complex effects. While it demonstrates clear
inverse agonist activity in biochemical and reporter assays by enhancing the repressive
function of REV-ERBQ, its effect on inflammatory gene expression can be context-dependent.
For instance, GSK1362 was found to inhibit the LPS-induced expression of II-6 in alveolar
macrophages.[5] This anti-inflammatory effect is attributed to the stabilization of the REV-ERBa
protein. Under inflammatory conditions, REV-ERBa is rapidly targeted for degradation.
GSK1362 binding protects REV-ERBa from this degradation, maintaining its repressive activity
on inflammatory genes.[5][9]
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Figure 3: Logical flow from biochemical inverse agonism to cellular anti-inflammatory effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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